Ethyl 2-[(4-fluorobenzoyl)amino]acetate
Description
Ethyl 2-[(4-fluorobenzoyl)amino]acetate is an organic compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol . It is also known by its alternative name, Ethyl N-(4-fluorobenzoyl)glycinate . This compound is characterized by the presence of a fluorobenzoyl group attached to an aminoacetate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYPVYDXVFBZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(4-fluorobenzoyl)amino]acetate can be synthesized through a condensation reaction between ethyl glycinate and 4-fluorobenzoyl chloride . The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-fluorobenzoyl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with diamines to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Reagents like benzofurazan oxide are used for condensation reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups on the benzoyl ring.
Condensation Reactions: Heterocyclic compounds such as quinoxalines.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Ethyl 2-[(4-fluorobenzoyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The aminoacetate moiety can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, thereby exerting the compound’s effects.
Comparison with Similar Compounds
Ethyl 2-[(4-fluorobenzoyl)amino]acetate can be compared with other similar compounds such as:
Ethyl (4-fluorobenzoyl)acetate: This compound has a similar structure but lacks the amino group, making it less reactive in certain types of reactions.
Ethyl (2-fluorobenzoyl)acetate: The fluorine atom is positioned differently, which can influence the compound’s reactivity and interactions.
Ethyl (4-methylbenzoyl)acetate: The presence of a methyl group instead of a fluorine atom alters the compound’s electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-[(4-fluorobenzoyl)amino]acetate is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural features, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 239.22 g/mol. The compound features an ethyl ester group and a fluorobenzoyl amine moiety, which enhances its chemical reactivity and biological properties. The presence of the fluorine atom is particularly significant as it can influence the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating various biological pathways. Its unique structural features allow it to interact selectively with certain molecular pathways, making it a candidate for pharmacological applications, particularly in the development of antimicrobial and anti-inflammatory agents.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been investigated for its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of this compound, which may be useful in developing treatments for inflammatory diseases. The mechanism involves the modulation of inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique features of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-aminoacetate | Contains an amino group | Simpler structure without the fluorobenzoyl group |
| Ethyl (4-fluorobenzoyl)acetate | Contains a fluorobenzoyl moiety | Different positioning of functional groups |
| Ethyl 3-(4-fluorophenyl)-3-oxopropionate | Contains a fluorophenyl group | Enhanced lipophilicity due to fluorophenyl substitution |
| Ethyl 2-(benzoylamino)acetate | Lacks fluorine substitution | Broader applicability without halogen influence |
The fluorine substitution in this compound enhances its biological activity compared to similar compounds lacking this feature.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism.
- Anti-inflammatory Mechanism : In vitro studies revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. The inhibition of cyclooxygenase (COX) enzymes was identified as a primary action pathway.
- Pharmacokinetics : Research into the pharmacokinetic properties suggests that this compound has favorable absorption characteristics, making it a viable candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
